N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, including a morpholine ring, a pyrazole ring, and a difluorobenzyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the morpholine ring: The pyrazole intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the morpholino-pyrazole derivative.
Attachment of the difluorobenzyl group: The final step involves the alkylation of the morpholino-pyrazole derivative with 2,4-difluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms of action in various cell types and organisms.
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: Similar structure but with a phenyl group instead of an o-tolyl group.
N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(m-tolyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.
N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2/c1-16-4-2-3-5-19(16)20-14-29(27-23(20)28-8-10-31-11-9-28)15-22(30)26-13-17-6-7-18(24)12-21(17)25/h2-7,12,14H,8-11,13,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGQZAYKZAJMAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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